molecular formula C6H2Cl4S B12682655 2,3,4,5-Tetrachlorothiophenol CAS No. 4706-91-6

2,3,4,5-Tetrachlorothiophenol

Cat. No.: B12682655
CAS No.: 4706-91-6
M. Wt: 248.0 g/mol
InChI Key: RQRZJGHZAPYDCZ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachlorothiophenol is a chlorinated derivative of thiophenol, characterized by the presence of four chlorine atoms attached to the thiophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachlorothiophenol typically involves the chlorination of thiophenol. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper stoichiometric ratio of reactants to achieve the desired chlorination pattern.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product. The production process also includes purification steps such as recrystallization and distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrachlorothiophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert it to less chlorinated thiophenols.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Less chlorinated thiophenols.

    Substitution: Thiophenol derivatives with various functional groups.

Scientific Research Applications

2,3,4,5-Tetrachlorothiophenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachlorothiophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrachlorophenol: A chlorinated derivative of phenol with similar chemical properties.

    2,3,4,6-Tetrachlorophenol: Another isomer of tetrachlorophenol with different chlorine atom positions.

    2,3,5,6-Tetrachlorophenol: Yet another isomer with a unique chlorination pattern.

Uniqueness

2,3,4,5-Tetrachlorothiophenol is unique due to the presence of a sulfur atom in the thiophenol ring, which imparts distinct chemical reactivity and potential biological activity compared to its phenolic counterparts. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

4706-91-6

Molecular Formula

C6H2Cl4S

Molecular Weight

248.0 g/mol

IUPAC Name

2,3,4,5-tetrachlorobenzenethiol

InChI

InChI=1S/C6H2Cl4S/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H

InChI Key

RQRZJGHZAPYDCZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)S

Origin of Product

United States

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